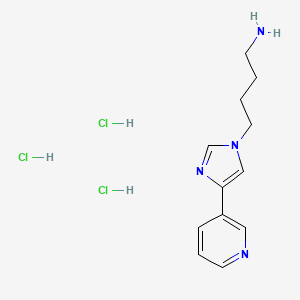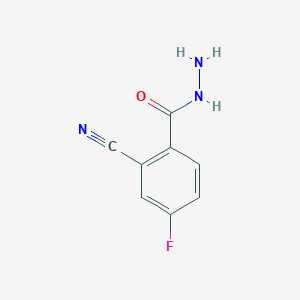
1-(4-Bromo-1H-imidazol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-1H-imidazol-2-yl)ethanone is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromo substituent at the 4-position of the imidazole ring and an ethanone group at the 2-position. The presence of the bromo group makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1H-imidazol-2-yl)ethanone typically involves the bromination of imidazole derivatives. One common method is the reaction of 4-bromoimidazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. The scalability of this method makes it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromo-1H-imidazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted imidazole derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-1H-imidazol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-1H-imidazol-2-yl)ethanone involves its interaction with specific molecular targets. The bromo group allows for selective binding to enzymes or receptors, leading to inhibition or modulation of their activity. The ethanone group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. These interactions can disrupt normal cellular processes, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Chloro-1H-imidazol-2-yl)ethanone
- 1-(4-Fluoro-1H-imidazol-2-yl)ethanone
- 1-(4-Iodo-1H-imidazol-2-yl)ethanone
Comparison: 1-(4-Bromo-1H-imidazol-2-yl)ethanone is unique due to the presence of the bromo group, which imparts distinct reactivity and binding properties. Compared to its chloro, fluoro, and iodo counterparts, the bromo derivative exhibits a balance of reactivity and stability, making it a versatile intermediate in various chemical reactions .
Eigenschaften
Molekularformel |
C5H5BrN2O |
|---|---|
Molekulargewicht |
189.01 g/mol |
IUPAC-Name |
1-(5-bromo-1H-imidazol-2-yl)ethanone |
InChI |
InChI=1S/C5H5BrN2O/c1-3(9)5-7-2-4(6)8-5/h2H,1H3,(H,7,8) |
InChI-Schlüssel |
QIULLFCKBYDMCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC=C(N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12951017.png)

![6-Chloro-7-methyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12951050.png)








